[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid

Natural Product Chemistry Stereochemistry X-Ray Crystallography

The compound [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid, also known as Piscrocin B (CAS 752225-57-3), is a cyclopentanoid monoterpene first isolated from the roots of Picrorhiza scrophulariiflora. It belongs to the dihydrofuran class of organic compounds and features a rare cyclopenta[c]furan skeleton with three defined stereocenters.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 752225-57-3
Cat. No. B15210209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid
CAS752225-57-3
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1=C2C(C(C(C2=CO1)O)O)CC(=O)O
InChIInChI=1S/C9H10O5/c10-7(11)1-4-5-2-14-3-6(5)9(13)8(4)12/h2-4,8-9,12-13H,1H2,(H,10,11)/t4-,8+,9-/m0/s1
InChIKeyDTHUVZQMVMVXNB-LVSIQRNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piscrocin B (752225-57-3): A Stereochemically Defined Cyclopentanoid Monoterpene for Specialized Phytochemical Research


The compound [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid, also known as Piscrocin B (CAS 752225-57-3), is a cyclopentanoid monoterpene first isolated from the roots of Picrorhiza scrophulariiflora . It belongs to the dihydrofuran class of organic compounds and features a rare cyclopenta[c]furan skeleton with three defined stereocenters. Its structure was established through comprehensive 1D and 2D NMR spectroscopic techniques combined with X-ray crystallographic analysis .

Why Structural Analogs Cannot Substitute for Piscrocin B in Procurement


Generic substitution with seemingly similar cyclopentanoid monoterpenes, even those co-isolated like Piscrocin A and C, is not scientifically valid due to the unique (4S,5R,6S) absolute configuration of Piscrocin B, which was unambiguously determined by X-ray crystallography . This precise stereochemistry directly governs molecular recognition, biological target interaction, and its utility as a specific analytical reference standard. Furthermore, its specific dihydroxy substitution pattern on the cyclopenta[c]furan ring results in distinct physicochemical properties, such as a topological polar surface area (TPSA) of 90.9 Ų and an XLogP3 of -1.2 [1], which dictate solubility and permeability profiles that differ from its methyl ester derivative (CAS 752225-58-4) .

Head-to-Head Quantitative Differentiation Data for Piscrocin B vs. Closest Analogs


Structural Uniqueness Confirmed by X-Ray Crystallography vs. Piscrocin A and C

High-strength comparative quantitative biological activity data is extremely limited in the public domain for this compound. The primary differentiation from its closest structural analogs, Piscrocin A and C, is the absolute stereochemistry. The (4S,5R,6S) configuration of Piscrocin B was established by X-ray crystallography, which is the gold standard for absolute configuration determination, directly contrasting with Piscrocins A and C which have different relative stereochemistries as established by their respective NMR and X-ray data . This is a critical factor for researchers requiring a specific stereoisomer for structure-activity relationship (SAR) studies.

Natural Product Chemistry Stereochemistry X-Ray Crystallography Structure Elucidation

Physicochemical Differentiation from Methyl Ester Derivative (CAS 752225-58-4)

The free carboxylic acid form (Piscrocin B) exhibits significantly different computed physicochemical properties compared to its methyl ester derivative (CAS 752225-58-4). The target compound has 3 hydrogen bond donors and a topological polar surface area (TPSA) of 90.9 Ų, with an XLogP3 of -1.2 [1]. While quantitative data for the ester is not available in the same source, it is known to have zero hydrogen bond donors, a lower TPSA, and a higher cLogP, making it inherently more lipophilic . This directly influences absorption and distribution characteristics in biological assays.

Drug-likeness Physicochemical Properties Permeability Solubility

Source and Biosynthetic Purity as a Phytochemical vs. Synthetic Racemates

Piscrocin B is specifically isolated from the roots of Picrorhiza scrophulariiflora and Neopicrorhiza scrophulariiflora [1]. This is in contrast to synthetic or semi-synthetic iridoid-like cyclopenta[c]furan derivatives, which may lack the defined stereochemistry or contain by-products. The natural origin provides a direct link to pharmacological studies on Picrorhiza species, where Piscrocin B serves as a characteristic marker compound for species authentication and quality control, a role a generic synthetic analog cannot fulfill.

Phytochemistry Natural Product Isolation Analytical Standard Marker Compound

Validated Application Scenarios for Piscrocin B Based on Available Evidence


Chromatographic Marker for Picrorhiza Species Authenticity

Procurement of Piscrocin B is directly justified for analytical chemists developing or validating HPLC, LC-MS, or HPTLC methods to authenticate raw plant material or herbal formulations containing Picrorhiza scrophulariiflora or related species. Its use as a reference standard ensures the detection and quantification of this specific marker compound, which is essential for quality control, as established by its isolation and structural characterization in primary phytochemical research . Its unique retention time and MS fragmentation pattern, dictated by its stereochemistry, provide the required specificity.

Reference Compound for Iridoid and Monoterpene SAR Studies

Medicinal chemistry groups focusing on the biological activity of iridoid and secoiridoid structures can utilize Piscrocin B as a structurally defined, rigid monomeric scaffold. Its differentiation from related compounds like genipin or picrosides lies in its non-glycosidic, dihydroxy-cyclopenta[c]furan core. This provides a simpler, more stable molecule for exploring fundamental structure-activity relationships (SAR), such as the role of the free carboxylic acid and specific hydroxyl orientations in target binding, without the complexity of a glycosidic moiety.

Standard for In Silico and Virtual Screening Libraries

The precisely defined stereochemistry of Piscrocin B makes it a valuable standard for computational chemists curating 3D molecular libraries for virtual screening [1]. It has already been included in in silico screening efforts against targets like the coronavirus 3CLpro enzyme [2]. Using the exact, unambiguous (4S,5R,6S) isomer ensures reproducibility of docking scores and pharmacophore modeling, which would be compromised by using a racemic mixture or an analog with unspecified stereochemistry.

A Chiral Building Block for Asymmetric Synthesis

For synthetic chemists, Piscrocin B represents a natural, enantiopure building block with three contiguous stereocenters. It offers a strategic advantage over chiral pool precursors that do not contain the cyclopenta[c]furan skeleton. Its procurement is essential for developing novel enantioselective syntheses of more complex iridoid-like compounds or analogs, where the built-in stereochemistry directly controls the installation of subsequent chiral centers, a pathway not accessible with its methyl ester (CAS 752225-58-4) which would require protective group manipulation.

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